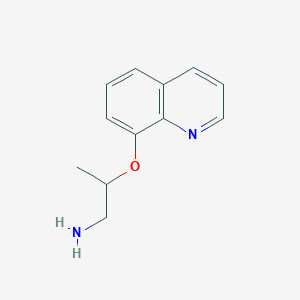
2-(Quinolin-8-yloxy)-propylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Quinolin-8-yloxy)-propylamine is a chemical compound that features a quinoline moiety linked to a propylamine group through an oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Quinolin-8-yloxy)-propylamine typically involves the reaction of 8-hydroxyquinoline with a suitable propylamine derivative. One common method involves the use of ethyl chloroacetate and potassium carbonate in acetone to form the quinolyl ether, which is then reacted with hydrazine hydrate under reflux conditions . Another approach involves the condensation of 8-hydroxyquinoline with propylamine in the presence of a catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Quinolin-8-yloxy)-propylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline moiety to dihydroquinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for various diseases due to its biological activities.
Industry: Utilized in the development of dyes, catalysts, and electronic materials.
Mécanisme D'action
The mechanism of action of 2-(Quinolin-8-yloxy)-propylamine involves its interaction with specific molecular targets and pathways. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes involved in critical biological processes, such as topoisomerases and kinases . The generation of reactive oxygen species (ROS) and induction of apoptosis are also key mechanisms by which the compound exerts its effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Quinolin-8-yloxy)acetohydrazide: Another quinoline derivative with similar biological activities.
8-Hydroxyquinoline: A precursor to many quinoline derivatives with diverse applications.
Quinoline N-oxides: Oxidized forms of quinoline with distinct chemical properties.
Uniqueness
2-(Quinolin-8-yloxy)-propylamine is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. The presence of the propylamine group enhances its solubility and allows for further functionalization, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
886763-60-6 |
|---|---|
Formule moléculaire |
C12H14N2O |
Poids moléculaire |
202.25 g/mol |
Nom IUPAC |
2-quinolin-8-yloxypropan-1-amine |
InChI |
InChI=1S/C12H14N2O/c1-9(8-13)15-11-6-2-4-10-5-3-7-14-12(10)11/h2-7,9H,8,13H2,1H3 |
Clé InChI |
NAUXJIUZSPMPNX-UHFFFAOYSA-N |
SMILES canonique |
CC(CN)OC1=CC=CC2=C1N=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















